N-(2-{[2,2'-bithiophene]-5-yl}ethyl)oxane-4-carboxamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)oxane-4-carboxamide is a synthetic organic compound featuring a bithiophene core linked to an oxane (tetrahydropyran) ring via an ethyl-carboxamide bridge. The bithiophene moiety consists of two thiophene rings connected at their 2-positions, with the ethyl chain attached to the 5-position of the terminal thiophene.
Properties
IUPAC Name |
N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c18-16(12-6-9-19-10-7-12)17-8-5-13-3-4-15(21-13)14-2-1-11-20-14/h1-4,11-12H,5-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGONJNQVRBLUOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCCC2=CC=C(S2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)oxane-4-carboxamide typically involves the following steps:
Formation of the Bithiophene Unit: The bithiophene moiety can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the coupling of a bromo-thiophene with a thiophene boronic acid derivative under palladium catalysis.
Attachment of the Oxane Group: The oxane group can be introduced through a nucleophilic substitution reaction, where the bithiophene unit reacts with an oxane derivative in the presence of a base.
Formation of the Carboxamide: The final step involves the amidation of the oxane derivative with an appropriate amine to form the carboxamide group.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent, reflux conditions.
Substitution: Bromine, acetic acid as solvent, room temperature.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes.
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)oxane-4-carboxamide has several applications in scientific research:
Organic Electronics: The bithiophene unit’s electronic properties make this compound suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Medicinal Chemistry: The carboxamide group is a common motif in drug design, and this compound could be explored for its potential as a pharmacophore in the development of new therapeutic agents.
Material Science: The compound’s unique structure allows for the design of novel materials with specific electronic and mechanical properties.
Mechanism of Action
The mechanism by which N-(2-{[2,2’-bithiophene]-5-yl}ethyl)oxane-4-carboxamide exerts its effects depends on its application:
Organic Electronics: In OFETs, the bithiophene unit facilitates charge transport through π-π stacking interactions, enhancing the material’s conductivity.
Medicinal Chemistry: The carboxamide group can form hydrogen bonds with biological targets, potentially inhibiting enzyme activity or modulating receptor interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)oxane-4-carboxamide are compared below with related compounds, categorized by core motifs and substituents.
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Bithiophene Derivatives (): Compounds 5, 6, and 16 share the bithiophene core but possess simpler substituents (acetyl, formyl, carboxylic acid). Compound 16’s carboxylic acid group may improve binding to charged biological targets, as evidenced by its anti-inflammatory activity in RAW 264.7 cells . The target compound’s ethyl-oxane-carboxamide substituent introduces conformational rigidity and hydrogen-bonding capacity, which could improve metabolic stability or target affinity compared to acetyl/formyl analogs .
Carboxamide Derivatives with Heterocycles (): The isoxazole-thiophene-carboxamide in incorporates a diethylaminophenyl group, likely influencing CNS activity via GABA receptor interactions. In contrast, the target compound’s bithiophene-oxane structure may favor peripheral targets due to reduced blood-brain barrier permeability . Dencatistat () shares the oxane-4-carboxamide motif but pairs it with pyrimidine/pyrazine rings. This highlights the oxane-carboxamide’s versatility as a pharmacophore, with Dencatistat’s antineoplastic activity underscoring the scaffold’s relevance in drug design .
- The synthesis of biphenyl-thiazole-carboxamides () involves multi-step coupling and purification (e.g., HATU-mediated amidation). Similarly, the target compound likely requires sophisticated methods, such as oxime formation and chromatographic purification, as seen in .
Research Findings and Trends
- Anti-Inflammatory Potential: Bithiophenes with hydroxyl or carboxylic acid groups (e.g., Compounds 2, 4, 14) exhibit significant anti-inflammatory activity by inhibiting nitrite production in macrophages. The target compound’s carboxamide group may mimic these effects by interacting with inflammatory enzymes like COX-2 .
- Anticancer Applications: Dencatistat demonstrates that oxane-carboxamides can target metabolic enzymes (CTP synthase 1). The target compound’s bithiophene moiety, known for intercalation with DNA/RNA, could synergize with the oxane-carboxamide to enhance cytotoxicity .
- Synthetic Challenges: The ethyl-oxane linkage in the target compound may necessitate regioselective alkylation or click chemistry, contrasting with simpler esterifications used for acetyl/formyl bithiophenes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
